molecular formula C16H19N3O3S B14357921 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide CAS No. 90233-93-5

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide

Katalognummer: B14357921
CAS-Nummer: 90233-93-5
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: KKEDEAVGTTUAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylsulfamoyl group attached to an amino group, which is further connected to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in a microreactor system to optimize the reaction kinetics and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactor systems to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(Dimethylsulfamoyl)amino]methyl}-N-ethylbenzamide
  • N-(3-Amino-4-methylphenyl)benzamide

Uniqueness

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific structural features, such as the presence of both dimethylsulfamoyl and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

90233-93-5

Molekularformel

C16H19N3O3S

Molekulargewicht

333.4 g/mol

IUPAC-Name

4-(dimethylsulfamoylamino)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H19N3O3S/c1-12-4-8-14(9-5-12)17-16(20)13-6-10-15(11-7-13)18-23(21,22)19(2)3/h4-11,18H,1-3H3,(H,17,20)

InChI-Schlüssel

KKEDEAVGTTUAAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.